
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one, also known as 3-MMC, is a synthetic cathinone that belongs to the family of amphetamine-like stimulants. It has gained popularity as a recreational drug due to its euphoric and stimulating effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which increases their concentration in the synaptic cleft. This leads to an increase in their activity, resulting in the euphoric and stimulating effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one include increased heart rate, blood pressure, and body temperature. It also leads to a decrease in appetite and an increase in physical activity. Prolonged use of 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one can lead to addiction, as well as adverse effects on the cardiovascular and nervous systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one has advantages as a research tool due to its ability to increase the release of neurotransmitters in the brain. However, its recreational use has led to legal restrictions on its availability, which limits its use in scientific research.
Direcciones Futuras
Future research on 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one should focus on its potential therapeutic applications in the treatment of depression, anxiety, and ADHD. It should also investigate the long-term effects of the drug on the cardiovascular and nervous systems, as well as its potential for addiction. Additionally, research should be conducted on the development of new synthetic cathinones with improved therapeutic properties and fewer adverse effects.
Conclusion:
In conclusion, 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one is a synthetic cathinone that has potential therapeutic applications. Its mechanism of action involves the reuptake inhibition of dopamine, norepinephrine, and serotonin, leading to its euphoric and stimulating effects. However, its recreational use has led to legal restrictions on its availability, limiting its use in scientific research. Future research should focus on its potential therapeutic applications and the development of new synthetic cathinones with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one involves the reaction of 3-methylbutanone with 2-thiophen-3-ylpyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain pure 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
Propiedades
IUPAC Name |
3-methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(2)8-13(15)14-6-3-4-12(14)11-5-7-16-9-11/h5,7,9-10,12H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLZIKJFPLEVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

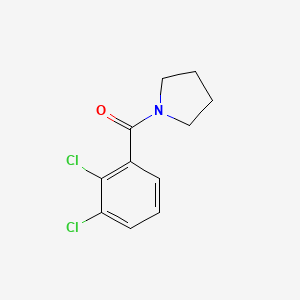

![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)

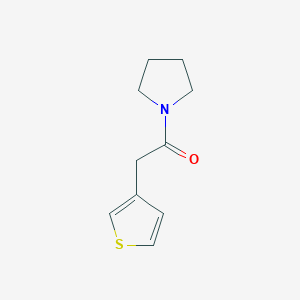
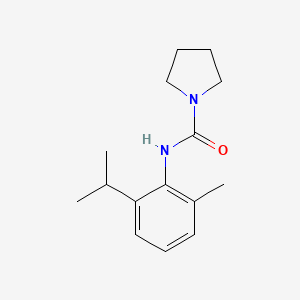
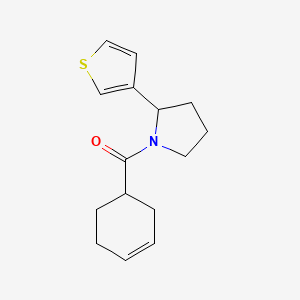
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)

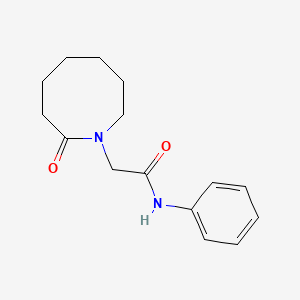
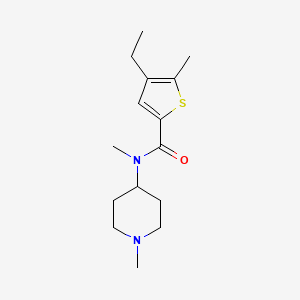
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)
